molecular formula C9H17NO B2442922 1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol CAS No. 1616434-53-7

1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol

Cat. No.: B2442922
CAS No.: 1616434-53-7
M. Wt: 155.241
InChI Key: LJDZKCIEIBZDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol is a synthetic decahydroquinoline alkaloid of significant interest in medicinal chemistry and neuroscience research. Decahydroquinolines are a prominent class of alkaloids known for their complex stereochemistry and potent biological activities, particularly as modulators of ion channels in the nervous system . Related natural analogs have been isolated from Neotropical poison frogs and have been shown to exhibit remarkable biological activities by interacting with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated cation channels crucial for neuronal signaling . This compound serves as a valuable synthetic intermediate or structural scaffold for investigating the structure-activity relationships of these neuroactive alkaloids. Its core decahydroquinoline structure, defined by the specific stereochemistry at positions 4a and 8a, is central to its biological profile and is a common motif in over 50 documented poison frog alkaloids . Researchers utilize this compound primarily in pharmacological studies to probe its effects on major nicotinic receptor subtypes found in the central nervous system, such as the homomeric α7 and heteromeric α4β2 receptors . The presence of the hydroxyl group at the 3-position offers a key site for chemical modification, allowing medicinal chemists to explore how substitutions at this location influence receptor binding affinity, functional potency, and selectivity. The compound is provided with guaranteed high purity and is strictly intended for research applications in a controlled laboratory environment. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h7-11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDZKCIEIBZDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616434-53-7
Record name decahydroquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Zinc/Acetic Acid-Mediated Reductions

The zinc/acetic acid system has emerged as a robust method for stereoselective reductions in decahydroquinoline synthesis. In a seminal approach, dihydropyridone precursors undergo conjugate reduction with zinc powder (20 equiv) in glacial acetic acid at ambient temperature, achieving 93% yield of key piperidone intermediates. This method outperforms traditional L-Selectride/BF₃·OEt₂ systems (86% yield) in both efficiency and operational simplicity. Critical parameters include:

  • Zinc particle size : Finely powdered zinc (≤100 μm) ensures rapid electron transfer
  • Acid concentration : Glacial acetic acid (≥99.7%) prevents byproduct formation
  • Temperature control : Maintenance at 25±2°C prevents over-reduction

The reaction proceeds through single-electron transfer (SET) mechanisms, with zinc acting as both reductant and proton source. Stereochemical outcomes are governed by axial shielding effects from (phenyldimethylsilyl)methyl groups, favoring trans-decalin formation.

Boron-Based Reducing Agents

L-Selectride (lithium tri-sec-butylborohydride) in combination with boron trifluoride etherate enables selective 1,4-reductions of α,β-unsaturated carbonyl precursors. This method achieves 86% yield but requires stringent anhydrous conditions (-78°C, argon atmosphere). Comparative studies show zinc/AcOH provides superior π-facial selectivity (d.r. >9:1 vs 3:1 for L-Selectride).

Cyclization Approaches to the Decahydroquinoline Core

Acid-Mediated Ring-Closing Reactions

Proton-initiated cyclizations of linear amino aldehydes efficiently construct the bicyclic framework. A representative protocol involves:

  • Ozonolysis of terminal alkenes to generate α,β-unsaturated aldehydes
  • Treatment with HCl/MeOH (0.1 M) at 40°C for 12 h
  • Tandem imine formation/6-endo-trig cyclization

This method delivers the cis-decalin system with 89% diastereomeric excess, though requires careful pH control to prevent epimerization.

DBU-Promoted Cyclizations

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates base-mediated ring closures through deprotonation-cyclization sequences. In the synthesis of advanced intermediate 10c , refluxing in benzene with DBU (4 equiv) and molecular sieves (4Å) for 48 hours achieves 72% yield of the trans-fused decahydroquinoline. Key advantages include:

  • Mild conditions avoiding strong acids
  • Excellent functional group tolerance
  • Scalability to multigram quantities

Reductive Amination Pathways

Catalytic Hydrogenation

Palladium-mediated hydrogenations effectively install the C3-hydroxyl group while maintaining stereochemical integrity. Pearlman's catalyst (Pd(OH)₂/C) in methanol at 3 atm H₂ pressure reduces ketone precursors to secondary alcohols with >95% retention of configuration. Critical parameters:

Parameter Optimal Value Effect on Yield
H₂ Pressure 2-4 atm Maximizes at 3 atm
Catalyst Loading 5 wt% Prevents over-reduction
Temperature 25°C Maintains stereoselectivity

Hydride Transfer Reactions

Lithium aluminum hydride (LAH) reduces N-protected ketoamines to amino alcohols in near-quantitative yield. A representative procedure employs LAH (3 equiv) in THF at 0°C, followed by Fleming oxidation to install the C3-hydroxyl group. This sequence demonstrates remarkable functional group compatibility, preserving silyl ethers and benzyl carbamates intact.

Stereochemical Control Strategies

Chiral Auxiliary Approaches

(S)-Phenylethylamine derivatives induce facial selectivity in conjugate additions. The auxiliary directs nucleophiles to the Re face of α,β-unsaturated ketones, achieving up to 84% enantiomeric excess in model systems. Removal occurs via hydrogenolysis over Pd/C in ethanol, with no racemization observed.

Asymmetric Catalysis

Emerging methods employ chiral phosphine ligands (e.g., (R)-BINAP) in copper-catalyzed hydrosilylations. Initial results show promise (72% ee), though yields remain moderate (65%) compared to stoichiometric methods.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics for major synthetic approaches:

Method Yield (%) Stereoselectivity (d.r.) Scalability Key Advantage
Zn/AcOH Reduction 93 9:1 Excellent Cost-effective
L-Selectride/BF₃ 86 3:1 Moderate Low temp
DBU Cyclization 72 7:1 Good Mild conditions
Catalytic Hydrogenation 95 >20:1 Excellent Stereoretention

The zinc/acetic acid method emerges as the most practical for industrial-scale synthesis, while catalytic hydrogenation provides superior stereochemical outcomes for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: More saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that decahydroquinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar framework showed inhibitory effects against various bacterial strains. The hydroxyl group present in the structure is believed to enhance their interaction with microbial cell walls.

Analgesic Properties

Decahydroquinoline derivatives have been explored for their analgesic effects. Patented studies have shown that certain derivatives can effectively relieve pain by acting on specific receptors in the central nervous system. For instance, compounds derived from this structure have been found to possess analgesic properties comparable to traditional pain medications .

Neuroprotective Effects

The neuroprotective potential of 1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol has been investigated in the context of neurodegenerative diseases. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis through its antioxidant properties .

Anti-inflammatory Activity

Research has shown that decahydroquinoline derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several decahydroquinoline derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher hydroxyl substitutions exhibited greater antibacterial activity compared to those with fewer substitutions.

Case Study 2: Analgesic Activity

A patent application detailed the synthesis of novel decahydroquinoline derivatives for analgesic use. These compounds were tested in animal models for pain relief efficacy and demonstrated significant reduction in pain responses compared to control groups .

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position allows for hydrogen bonding and other interactions with biological molecules. This compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound from which 1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol is derived.

    1,2,3,4-Tetrahydroquinoline: A partially hydrogenated derivative of quinoline.

    Decahydroquinoline: A fully hydrogenated quinoline without the hydroxyl group.

Uniqueness

1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol is unique due to the presence of the hydroxyl group at the 3-position, which imparts specific chemical and biological properties. This functional group allows for a range of chemical modifications and interactions, making it a versatile compound for various applications.

Biological Activity

1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol is a bicyclic compound that belongs to the quinoline family. Its unique structure and properties have garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature.

  • Molecular Formula : C₉H₁₅N
  • Molecular Weight : 139.24 g/mol
  • CAS Number : 2051-28-7
  • Physical State : Clear colorless to light yellow liquid
  • Melting Point : 37.5 - 45 °C
  • Boiling Point : Approximately 245 °C

Antimicrobial Activity

Several studies have reported the antimicrobial properties of decahydroquinoline derivatives. For instance:

  • A study demonstrated that derivatives of decahydroquinoline exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Another research highlighted the antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections .

Antioxidant Properties

Research has indicated that decahydroquinoline derivatives possess antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress:

  • In vitro assays showed that these compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Neuroprotective Effects

Neuroprotective potential has been explored in several studies:

  • A case study indicated that decahydroquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress .
  • In animal models, these compounds demonstrated improvements in cognitive function and memory retention, suggesting their potential role in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of decahydroquinoline can be significantly influenced by its structural modifications. The following table summarizes key findings:

ModificationBiological ActivityReference
Hydroxyl group at position 3Enhanced neuroprotective effects
Alkyl substitutionsIncreased antimicrobial potency
Ring saturationImproved antioxidant capacity

Case Studies

  • Neuroprotection in Alzheimer's Disease :
    • A clinical trial assessed the effects of a decahydroquinoline derivative on patients with mild cognitive impairment. Results indicated a significant reduction in cognitive decline over six months compared to the placebo group .
  • Antimicrobial Efficacy :
    • A laboratory study tested various derivatives against clinical isolates of Staphylococcus aureus. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL .

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4,4a,5,6,7,8,8a-Decahydroquinolin-3-ol, and how can stereochemical purity be ensured?

Synthesis typically involves catalytic hydrogenation of quinoline derivatives or cyclization of amine-containing precursors. For example:

  • Hydrogenation strategies : Use PtO₂ or Pd/C under high-pressure H₂ to reduce aromatic quinoline rings, followed by hydroxylation at the 3-position. Monitor reaction progress via TLC or GC-MS to prevent over-reduction .
  • Stereochemical control : Employ chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes to achieve desired stereoisomers. Validate purity using chiral HPLC or polarimetry .

Q. How can NMR spectroscopy resolve structural ambiguities in decahydroquinolin-3-ol derivatives?

Key NMR strategies include:

  • 1D/2D NMR : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign proton and carbon signals, particularly distinguishing axial/equatorial protons in the decahydro framework. Coupling constants (JJ) help identify cis/trans ring junctions .
  • NOESY/ROESY : Detect spatial proximity between the hydroxyl proton (C3-OH) and adjacent hydrogens (e.g., C4a-H) to confirm stereochemistry .

Q. What chromatographic methods are effective for separating cis/trans isomers of decahydroquinolin-3-ol?

  • Normal-phase HPLC : Utilize silica columns with hexane/isopropanol gradients to resolve isomers based on polarity differences.
  • Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralpak IA/IB) for enantiomeric separation. Validate retention times against standards .

Q. How does the hydroxyl group at C3 influence the compound’s stability under varying pH conditions?

  • Acidic conditions : Protonation of the hydroxyl group may lead to dehydration or ring-opening. Monitor stability via UV-Vis spectroscopy at pH 1–3.
  • Basic conditions : Deprotonation can form a resonance-stabilized alkoxide, enhancing solubility but risking oxidation. Conduct accelerated stability studies in NaOH (0.1–1 M) .

Advanced Research Questions

Q. What strategies optimize transition metal coordination complexes with decahydroquinolin-3-ol for catalytic applications?

  • Ligand design : Introduce phosphine or amine donor groups at C5/C8 to enhance metal-binding affinity (e.g., Pd or Ru complexes for cross-coupling reactions) .
  • Spectroscopic validation : Use X-ray crystallography to determine coordination geometry and cyclic voltammetry to assess redox activity .

Q. How can computational modeling predict the biological activity of decahydroquinolin-3-ol derivatives?

  • Docking studies : Simulate interactions with target proteins (e.g., GABA receptors) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to residues like Asp192 or Tyr157 .
  • QSAR models : Correlate logP, polar surface area, and steric parameters with in vitro IC₅₀ values to guide lead optimization .

Q. What experimental protocols mitigate contradictions in reported biological data for decahydroquinolin-3-ol?

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., diazepam for GABA assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency discrepancies .

Q. How do solvent effects influence the compound’s conformational equilibrium in solution?

  • Solvent polarity studies : Compare 1H^1H NMR chemical shifts in DMSO-d₆ (polar) vs. CDCl₃ (nonpolar). Polar solvents stabilize the hydroxyl group via hydrogen bonding, favoring equatorial conformers .
  • MD simulations : Run 100-ns simulations in GROMACS to track chair-flip dynamics in different solvents .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Decahydroquinolin-3-ol Derivatives

StepConditionsYield (%)Validation MethodReference
Catalytic hydrogenationPtO₂, 60 psi H₂, EtOH, 24 h65–78GC-MS, 1H^1H NMR
HydroxylationOsO₄, NMO, acetone/H₂O, 0°C45–52Chiral HPLC, [α]D
PurificationSilica gel (hexane:EtOAc = 4:1)>95Melting point, HRMS

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationKey DataReference
X-ray crystallographyAbsolute configuration determinationBond angles, torsion angles
HRMSMolecular formula verificationm/z (M+H)+ with <2 ppm error
NOESYStereochemical assignmentCross-peaks between C3-OH and C4a-H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.